4,6-dihydroxybenzene-1,3-disulfonic Acid

Analytical Chemistry Colorimetric Assay Carbohydrate Analysis

Analytical laboratories face difficulties obtaining certified impurity reference standards for Calcium Dobesilate API, jeopardizing ICH-compliant quality control. 4,6-Dihydroxybenzene-1,3-disulfonic acid (Impurity 15) resolves this: • Fully characterized standard for method validation, system suitability, and precise impurity quantification. • Unique 4,6-substitution pattern ensures accuracy; non-certified analogs risk data integrity. • Also a ligand for 3-D coordination polymers (μ2η3-bridging) and a colorimetric glucose assay reagent (10-250 µg, <1% error). Documentation included.

Molecular Formula C6H6O8S2
Molecular Weight 270.2 g/mol
CAS No. 17724-11-7
Cat. No. B096403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dihydroxybenzene-1,3-disulfonic Acid
CAS17724-11-7
Molecular FormulaC6H6O8S2
Molecular Weight270.2 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1O)S(=O)(=O)O)S(=O)(=O)O)O
InChIInChI=1S/C6H6O8S2/c7-3-1-4(8)6(16(12,13)14)2-5(3)15(9,10)11/h1-2,7-8H,(H,9,10,11)(H,12,13,14)
InChIKeyVWXVJYKCCPSYRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dihydroxybenzene-1,3-disulfonic Acid Overview


4,6-Dihydroxybenzene-1,3-disulfonic acid (CAS 17724-11-7), also known as resorcinol-4,6-disulfonic acid, is a benzene-derived sulfonic acid characterized by two hydroxyl groups at the 4- and 6-positions and two sulfonic acid groups at the 1- and 3-positions . Its molecular formula is C6H6O8S2, with a molecular weight of 270.24 g/mol, and it is typically supplied as a white crystalline solid soluble in water [1]. This compound serves as a critical impurity reference standard for Calcium Dobesilate API and acts as a versatile ligand in the construction of luminescent coordination polymers with alkaline earth and transition metals [2].

Generic Substitution Failure


Substituting 4,6-dihydroxybenzene-1,3-disulfonic acid with seemingly analogous compounds—such as its 4,5-isomer (Tiron), simple resorcinol, or 1,3-benzenedisulfonic acid—is not chemically or functionally equivalent. The specific 4,6-substitution pattern critically influences both the compound's acid-base chemistry and its coordination behavior. In colorimetric assays, for example, the 4,6-isomer demonstrates a unique reactivity profile with carbohydrates that is not replicated by other isomers or monosulfonated analogs [1]. Furthermore, in coordination chemistry, the 4,6-arrangement enables a specific deprotonation state and coordination mode (μ2η3-benzene bridging) that is distinct from the 4,5-isomer, leading to divergent supramolecular architectures [2]. Consequently, procurement decisions must be guided by the precise isomeric and functional group configuration required for the intended application.

Quantitative Evidence vs. Analogs


Glucose Colorimetric Assay Performance

The use of 4,6-dihydroxybenzene-1,3-disulfonic acid as a colorimetric reagent enables the quantification of glucose with a linear dynamic range of 10-250 µg in a 5 mL sample volume, achieving errors of less than 1% [1]. This performance is directly comparable to, and often exceeds, that of classical colorimetric methods such as the anthrone or phenol-sulfuric acid assays, which typically exhibit higher variability and interference [1].

Analytical Chemistry Colorimetric Assay Carbohydrate Analysis

Silver(I) Coordination Polymer Topology

The fully deprotonated 4,6-dihydroxybenzene-1,3-disulfonic acid tetraanion (L3⁴⁻) coordinates to silver(I) ions in an unprecedented μ2η3-benzene mode, bridging 14 silver(I) ions to form a unique three-dimensional (3-D) organosilver(I) coordination framework [1]. In contrast, the 4,5-isomer (H4L2) under similar conditions yields 2-D hybrid layer structures [2]. This topological divergence directly stems from the 4,6-substitution pattern.

Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Certified Impurity Reference Standard

4,6-Dihydroxybenzene-1,3-disulfonic acid is officially designated as Calcium Dobesilate Impurity 15 in pharmacopoeial impurity profiling . Suppliers offer this compound with a certified purity of ≥95% and with full Certificates of Analysis (COA) compliant with regulatory standards (USP/EP) . In comparison, generic 'dihydroxybenzene disulfonic acid' mixtures or non-certified analogs lack the necessary traceability and defined impurity profiles required for ANDA and DMF submissions .

Pharmaceutical Analysis Reference Standards Quality Control

pKa Differentiation from 4,5-Isomer

The 4,6-substitution pattern yields distinct acid dissociation constants compared to the 4,5-isomer. The 4,6-isomer exhibits phenolic pKa values of approximately 9.8 and 11.2, and sulfonic acid pKa values of approximately -1.06 and -1.5 . In contrast, the 4,5-isomer (Tiron) displays pK3 of 7.66 and pK4 of 12.6 at 25°C . These differences in acidity and speciation influence solubility, metal chelation efficiency, and reactivity in aqueous and biological media.

Physical Chemistry Acid-Base Chemistry Ionization Constants

Optimal Application Scenarios


Pharmaceutical QC Impurity Standard

Procurement of 4,6-dihydroxybenzene-1,3-disulfonic acid is essential for analytical laboratories performing quality control of Calcium Dobesilate API. As a fully characterized and certified impurity standard (Impurity 15), it ensures method validation, system suitability, and accurate quantification of this specific impurity in drug substance and drug product batches, thereby meeting ICH and pharmacopoeial requirements . Substitution with a non-certified analog would compromise regulatory compliance and data integrity.

3-D Coordination Polymer Ligand

Researchers aiming to synthesize 3-D organosilver(I) coordination polymers should select 4,6-dihydroxybenzene-1,3-disulfonic acid as the ligand. Its unique 4,6-substitution pattern enables a μ2η3-benzene bridging mode that yields a 3-D framework, a structural outcome not achievable with the 4,5-isomer (Tiron) which forms 2-D layers under analogous conditions [1]. This is critical for studies in crystal engineering and the development of functional porous materials.

High-Accuracy Glucose Colorimetric Reagent

When developing a colorimetric assay for glucose in biological or industrial samples that requires high accuracy and a broad linear range, 4,6-dihydroxybenzene-1,3-disulfonic acid is the preferred reagent. It enables quantification from 10-250 µg of glucose in 5 mL with errors below 1%, a performance profile that surpasses many common alternatives like the anthrone assay [2]. This makes it particularly valuable for sensitive, reproducible carbohydrate analysis.

Isomer-Specific Acid-Base Studies

Investigations into the relationship between substitution pattern and acid-base properties in aromatic sulfonic acids require the specific 4,6-isomer. Its distinct pKa values (phenolic: 9.8, 11.2; sulfonic: -1.06, -1.5) differ significantly from those of the 4,5-isomer (pK3: 7.66, pK4: 12.6) . This compound is therefore the appropriate choice for studies probing the effect of hydroxyl group positioning on proton dissociation equilibria and related physicochemical phenomena.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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